3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound belonging to the benzo[b]thiophene family This compound is characterized by the presence of a chloro group, an ethylphenyl group, and a carboxamide group attached to the benzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(8’-quinolyl)benzo[b]thiophene-2-carboxamide: Similar structure but with a quinolyl group instead of an ethylphenyl group.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Lacks the amide and ethylphenyl groups.
Uniqueness
3-Chloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of the ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
162090-80-4 |
---|---|
Molecular Formula |
C17H14ClNOS |
Molecular Weight |
315.8g/mol |
IUPAC Name |
3-chloro-N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNOS/c1-2-11-7-3-5-9-13(11)19-17(20)16-15(18)12-8-4-6-10-14(12)21-16/h3-10H,2H2,1H3,(H,19,20) |
InChI Key |
PCEBDBHPMQIMEU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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